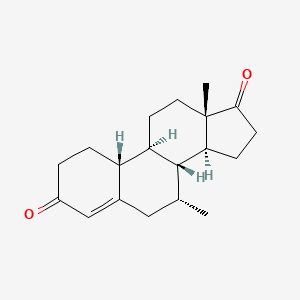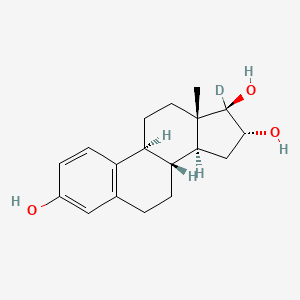
エストリオール-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estriol-d1 is a deuterated form of estriol, a naturally occurring estrogen hormone. Estriol is one of the three main estrogens produced by the human body, the others being estrone and estradiol. Estriol is primarily produced during pregnancy and is considered a weak estrogen compared to estradiol. The deuterated form, Estriol-d1, is used in scientific research to study the metabolism and pharmacokinetics of estriol.
科学的研究の応用
Estriol-d1 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of estrogen metabolism and synthesis.
Biology: Helps in understanding the role of estrogens in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of estriol in the body.
Industry: Employed in the development of new estrogen-based therapies and drugs.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d1 typically involves the introduction of a deuterium atom into the estriol molecule. This can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the reduction of estrone-d1 to estradiol-d1, followed by oxidation to estriol-d1.
Industrial Production Methods: Industrial production of Estriol-d1 involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the purity and isotopic enrichment of Estriol-d1.
化学反応の分析
Types of Reactions: Estriol-d1 undergoes various chemical reactions, including:
Oxidation: Estriol-d1 can be oxidized to form estrone-d1.
Reduction: It can be reduced to form estradiol-d1.
Substitution: The hydroxyl groups in Estriol-d1 can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Estrone-d1
Reduction: Estradiol-d1
Substitution: Various substituted estriol derivatives
作用機序
Estriol-d1, like estriol, exerts its effects by binding to estrogen receptors in target cells. These receptors are part of the nuclear receptor superfamily and act as ligand-activated transcription factors. Upon binding to estriol-d1, the estrogen receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements. This binding regulates the transcription of target genes, leading to various physiological effects.
類似化合物との比較
Estriol-d1 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:
Estrone-d1: Another deuterated estrogen used in metabolic studies.
Estradiol-d1: A deuterated form of estradiol, used in similar research contexts.
Non-deuterated Estriol: The naturally occurring form of estriol, used in clinical and research settings.
Estriol-d1’s uniqueness lies in its ability to provide more accurate and detailed insights into estrogen metabolism and pharmacokinetics due to the presence of the deuterium atom.
特性
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JATCHCLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747732 |
Source


|
| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-98-5 |
Source


|
| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

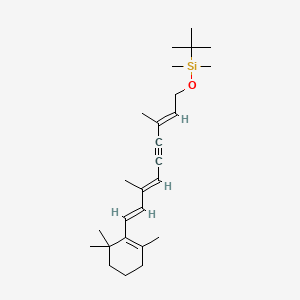
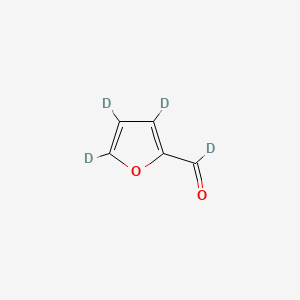
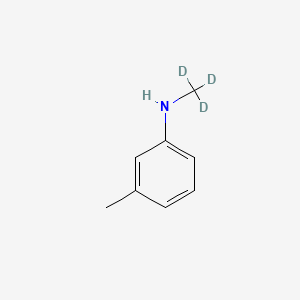

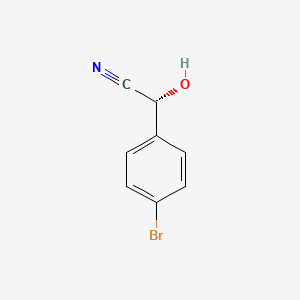
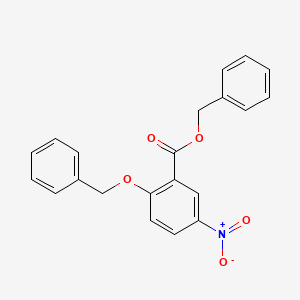
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
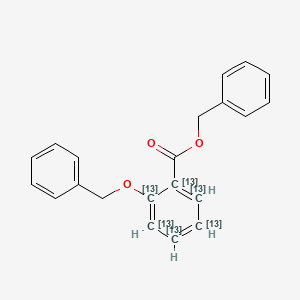
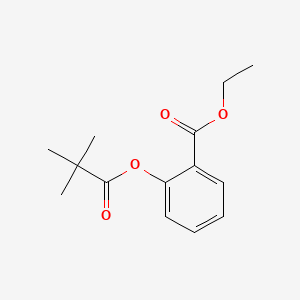
![Ochratoxin B-[d5]](/img/structure/B583418.png)
